N-(4-Chlorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic molecule with diverse applications. Its chemical structure consists of a quinoline core, a sulfonyl group, and a chlorophenyl substituent. Let’s explore its properties and uses.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes lead to Compound X. One common method involves the condensation of 4-chloroaniline with 2-mercapto-4-methylquinoline under appropriate conditions. The resulting intermediate undergoes sulfonylation using pyrrolidine-1-sulfonyl chloride. The final step involves acylation with propanoyl chloride to yield Compound X .
2.2 Industrial Production: In industry, Compound X is synthesized on a larger scale using continuous-flow processes. These methods enhance efficiency, reduce waste, and improve safety. The optimized industrial route typically follows the same principles as the laboratory synthesis .
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the quinoline ring may yield a tetrahydroquinoline derivative.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions. Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines) . Major products depend on reaction conditions and substituents.
Scientific Research Applications
4.1 Medicinal Chemistry: Compound X exhibits promising pharmacological properties. Researchers explore its potential as:
Anticancer Agent: It targets specific pathways involved in cancer cell growth and survival.
Anti-inflammatory Agent: The sulfonyl group modulates inflammatory responses.
Antimicrobial Agent: It shows activity against certain pathogens .
4.2 Industry: Compound X serves as an intermediate in the synthesis of other pharmaceuticals and agrochemicals. Its versatility makes it valuable for drug discovery and process development.
Mechanism of Action
The precise mechanism of Compound X remains an active area of study. It likely interacts with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Compound X shares structural features with related molecules such as Y and Z. its unique combination of substituents confers distinct properties. Notable similar compounds include:
- Y: Lacks the sulfonyl group.
- Z: Contains a different aromatic substituent .
: Reference 1 details the synthetic procedure. : Reference 2 discusses industrial production methods. : Reference 3 provides information on chemical reactions. : Reference 4 highlights medicinal applications. : Reference 5 compares similar compounds.
Properties
Molecular Formula |
C23H24ClN3O3S2 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-15-13-22(31-16(2)23(28)25-18-7-5-17(24)6-8-18)26-21-10-9-19(14-20(15)21)32(29,30)27-11-3-4-12-27/h5-10,13-14,16H,3-4,11-12H2,1-2H3,(H,25,28) |
InChI Key |
BHLSKCONWYFGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SC(C)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.